2-(3-{(E)-[2,4-dioxo-3-(prop-2-yn-1-yl)-1,3-thiazolidin-5-ylidene]methyl}-2,5-dimethyl-1H-pyrrol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile
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Overview
Description
2-(3-{[(5E)-2,4-DIOXO-3-(PROP-2-YN-1-YL)-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}-2,5-DIMETHYL-1H-PYRROL-1-YL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBONITRILE is a complex organic compound featuring multiple functional groups, including a thiazolidine ring, a pyrrole ring, and a benzothiophene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-{[(5E)-2,4-DIOXO-3-(PROP-2-YN-1-YL)-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}-2,5-DIMETHYL-1H-PYRROL-1-YL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBONITRILE typically involves multi-step organic synthesis. One common approach is the N-alkylation of methyl indole-5-carboxylate with propargyl bromide in toluene using 50% sodium hydroxide under phase-transfer catalysis . This method ensures the ester group remains unaffected and prevents alkyne/allene rearrangement.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the laboratory synthesis methods to scale up the process. This could include the use of continuous flow reactors to improve reaction efficiency and yield, as well as the development of more sustainable and cost-effective catalysts.
Chemical Reactions Analysis
Types of Reactions
2-(3-{[(5E)-2,4-DIOXO-3-(PROP-2-YN-1-YL)-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}-2,5-DIMETHYL-1H-PYRROL-1-YL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBONITRILE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution could introduce new functional groups like halides or alkyl groups.
Scientific Research Applications
2-(3-{[(5E)-2,4-DIOXO-3-(PROP-2-YN-1-YL)-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}-2,5-DIMETHYL-1H-PYRROL-1-YL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBONITRILE has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(3-{[(5E)-2,4-DIOXO-3-(PROP-2-YN-1-YL)-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}-2,5-DIMETHYL-1H-PYRROL-1-YL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBONITRILE involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to form hydrogen bonds, engage in π-stacking interactions, and participate in dipole-dipole interactions, which can modulate the activity of its targets . These interactions can lead to changes in cellular processes, such as inhibition of enzyme activity or alteration of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
Imidazole Derivatives: Compounds like clemizole and etonitazene share similar heterocyclic structures and exhibit a range of biological activities.
Triazole Derivatives: 1,2,3-Triazole hybrids with amine-ester functionality are known for their antimicrobial and antiviral properties.
Indole Derivatives: Compounds such as methyl 1-prop-2-yn-1-yl-1H-indole-5-carboxylate are used in similar synthetic applications and exhibit comparable biological activities.
Uniqueness
What sets 2-(3-{[(5E)-2,4-DIOXO-3-(PROP-2-YN-1-YL)-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}-2,5-DIMETHYL-1H-PYRROL-1-YL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBONITRILE apart is its unique combination of functional groups, which allows for a diverse range of chemical reactions and biological interactions. This versatility makes it a valuable compound in both research and industrial applications.
Properties
Molecular Formula |
C22H19N3O2S2 |
---|---|
Molecular Weight |
421.5 g/mol |
IUPAC Name |
2-[3-[(E)-(2,4-dioxo-3-prop-2-ynyl-1,3-thiazolidin-5-ylidene)methyl]-2,5-dimethylpyrrol-1-yl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile |
InChI |
InChI=1S/C22H19N3O2S2/c1-4-9-24-20(26)19(29-22(24)27)11-15-10-13(2)25(14(15)3)21-17(12-23)16-7-5-6-8-18(16)28-21/h1,10-11H,5-9H2,2-3H3/b19-11+ |
InChI Key |
DKOGSIZCTXWAMX-YBFXNURJSA-N |
Isomeric SMILES |
CC1=CC(=C(N1C2=C(C3=C(S2)CCCC3)C#N)C)/C=C/4\C(=O)N(C(=O)S4)CC#C |
Canonical SMILES |
CC1=CC(=C(N1C2=C(C3=C(S2)CCCC3)C#N)C)C=C4C(=O)N(C(=O)S4)CC#C |
Origin of Product |
United States |
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